molecular formula C18H16N2O3 B2858798 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396683-70-7

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No. B2858798
CAS RN: 1396683-70-7
M. Wt: 308.337
InChI Key: UFMZTWJRNWMCKG-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide” is a benzamide derivative with a cyano group at the 3-position and a 4-hydroxychroman-4-yl)methyl group attached to the nitrogen of the amide .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzamides can generally be synthesized through the reaction of a benzoic acid with an amine . The cyano group might be introduced through a cyanoacetylation reaction .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of reactions. The presence of the cyano group might make the compound more reactive. The hydroxy group in the chroman ring could potentially be involved in reactions as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and hydroxy groups could impact its solubility .

Scientific Research Applications

Colorimetric Sensing Applications

Compounds structurally similar to "3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide" have been used in the development of colorimetric sensors. For instance, benzamide derivatives have shown significant potential in colorimetric sensing of anions. A study by Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives that exhibited a drastic color transition in response to fluoride anions, highlighting their potential in naked-eye detection applications in solution. This suggests that "this compound" could be explored for similar sensing applications due to its cyano and benzamide functional groups (Younes et al., 2020).

Catalysis and Chemical Reactions

The cyano and benzamide groups present in the compound are known to participate in various chemical reactions, offering pathways for synthesis and catalysis. For example, Tomasulo et al. (2006) designed heterocyclic compounds for the colorimetric detection of cyanide, showcasing the reactivity of cyano groups in developing sensing mechanisms. This indicates the potential of "this compound" in catalytic and synthetic applications, particularly in reactions involving cyano groups (Tomasulo et al., 2006).

Polymer Synthesis

The functionalities present in "this compound" suggest its potential in polymer synthesis. Polyamides, for instance, are a significant class of polymers with wide applications. A study on the synthesis of hyperbranched aromatic polyamide from related monomers indicates the potential for incorporating "this compound" in novel polymer synthesis, leveraging its benzamide group for polymer chain formation (Yang et al., 1999).

Photophysical Properties

Compounds with cyano and hydroxy groups have been studied for their photophysical properties, which are crucial in applications like fluorescence sensing and organic electronics. The presence of a hydroxy group in "this compound" could contribute to interesting photophysical behaviors, making it a candidate for studies in light-emitting materials or sensors (Kim et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Benzamides can have various biological activities, but without specific studies on this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZTWJRNWMCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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